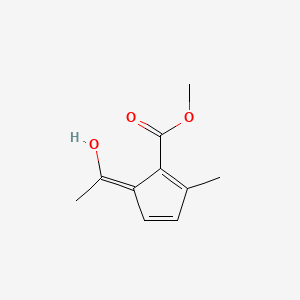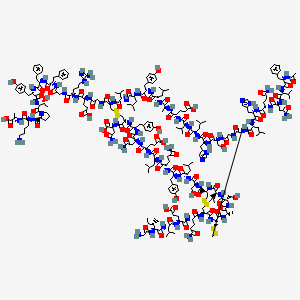
methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentadiene ring substituted with a hydroxyethylidene group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate typically involves the reaction of a cyclopentadiene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides.
Scientific Research Applications
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylidene group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medical applications, particularly in bone resorption inhibition.
Methylcyclopentadiene derivatives: Share structural similarities but differ in functional groups and reactivity.
Uniqueness
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
14374-52-8 |
|---|---|
Molecular Formula |
C8H4O8Pb |
Molecular Weight |
0 |
Synonyms |
5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium](/img/structure/B1171876.png)
